2-Benzyloxy-5-(trifluoromethoxy)benzene

Overview

Description

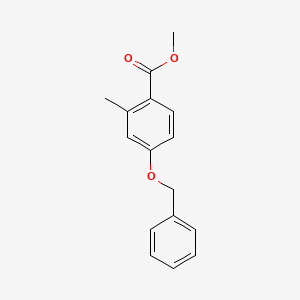

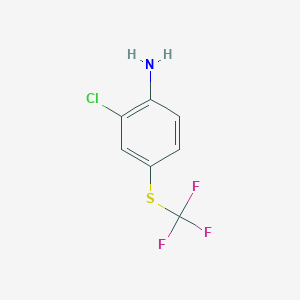

2-Benzyloxy-5-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 200956-91-8 . It has a molecular weight of 268.24 . The IUPAC name for this compound is 1-(benzyloxy)-4-(trifluoromethoxy)benzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound acts by interfering with the activity of certain enzymes, such as choline esterase and monoamine oxidase. It is also believed that this compound may act as an inhibitor of certain receptors, such as muscarinic acetylcholine receptors.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes and receptors. It is also believed that this compound may have anti-inflammatory, anti-cancer, and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Benzyloxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low cost, high solubility in organic solvents, and its availability in various forms, such as powder, solution, and solid. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential future directions for the use of 2-Benzyloxy-5-(trifluoromethoxy)benzene include further investigation into its mechanism of action, its potential applications in drug development, and its potential therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Furthermore, further research is needed to explore the potential of this compound to be used as a drug delivery system for the delivery of therapeutic agents. Finally, further research is needed to explore the potential of this compound to be used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds.

Scientific Research Applications

2-Benzyloxy-5-(trifluoromethoxy)benzene has been studied for its potential applications in various scientific fields, including synthesis, drug development, and biochemistry. In synthesis, this compound has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In drug development, this compound has been studied for its potential use as a drug delivery system for the delivery of therapeutic agents. In biochemistry, this compound has been used as a substrate for the detection of certain enzymes, such as choline esterase and monoamine oxidase.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBIMYYCJAYTRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)

![1-[(2,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6330543.png)

amine](/img/structure/B6330559.png)

![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)

![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)